5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a chlorophenoxy group, an oxazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the azepane and chlorophenoxy groups. The final step usually involves the formation of the carbonitrile group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Advanced techniques such as automated synthesis and high-throughput screening may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the carbonitrile group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 6-(Azepan-1-yl)-5-chloropyridine-3-carboxylic acid
- Tolazamide
Uniqueness
Compared to similar compounds, 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and potential applications. Additionally, the presence of the oxazole ring and carbonitrile group provides distinct chemical properties that are not found in many other compounds.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-6-5-7-14(10-13)22-12-16-20-15(11-19)17(23-16)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCRCRDSVIYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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